molecular formula C20H23N5O3 B2986495 4-ethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1002931-36-3

4-ethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Numéro de catalogue: B2986495
Numéro CAS: 1002931-36-3
Poids moléculaire: 381.436
Clé InChI: XYTKHYIHXNWJKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-ethoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole ring and a substituted benzamide moiety. The structure includes a 4-ethoxy group on the benzamide, a 3-methyl substituent on the pyrazole, and a 4-propyl chain on the dihydropyrimidinone ring. Its molecular formula is inferred as C₂₃H₂₇N₅O₃ (based on structural analogs in and ), with a calculated molecular weight of 421.5 g/mol and an estimated logP of ~3.1 (higher than analogs due to the propyl and ethoxy substituents) .

Propriétés

IUPAC Name

4-ethoxy-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-6-15-12-18(26)23-20(21-15)25-17(11-13(3)24-25)22-19(27)14-7-9-16(10-8-14)28-5-2/h7-12H,4-6H2,1-3H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKHYIHXNWJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Key Observations:

  • Substituent Effects : The 4-ethoxy group in the target compound enhances lipophilicity compared to the 3,4-dimethylbenzamide in F269-0500, while the nitro group in ’s analog increases polarity and hydrogen-bonding capacity .
  • Pyrimidinone Modifications: The 4-propyl chain in the target compound likely improves membrane permeability over the shorter ethyl/methyl chains in analogs but may reduce solubility (logSw ≈ -3.1 in F269-0500 suggests poor aqueous solubility for all analogs) .

Q & A

Q. Optimization via Design of Experiments (DoE) :

  • Apply factorial designs to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a 2^3 factorial design can identify interactions between variables affecting yield .
  • Response surface methodology (RSM) can refine optimal conditions, reducing trial-and-error approaches .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at ~δ 1.3 ppm for CH3, δ 4.0 ppm for OCH2) and pyrazole/dihydropyrimidinone ring protons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazole and benzamide regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can computational reaction path search methods improve the synthesis and functionalization of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model transition states and intermediates in pyrazole ring formation or amide coupling. For example, B3LYP/6-31G* level calculations predict activation energies for cyclocondensation .
  • Machine Learning (ML)-Guided Optimization :
    • Train ML models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for new derivatives .
  • In Silico Screening :
    • Evaluate substituent effects on electronic properties (e.g., Hammett σ values) to prioritize synthesis of derivatives with enhanced bioactivity .

Advanced: How should researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

  • Meta-Analysis Framework :
    • Aggregate data from multiple assays (e.g., IC50 values from enzymatic assays vs. EC50 in cell-based tests) using standardized normalization (e.g., % inhibition at fixed concentration) .
    • Apply statistical tests (e.g., ANOVA) to identify assay-specific biases (e.g., membrane permeability limitations in cellular assays) .
  • Structure-Activity Relationship (SAR) Modeling :
    • Use CoMFA or CoMSIA to correlate molecular descriptors (logP, polar surface area) with assay discrepancies .

Advanced: What methodologies assess the compound’s stability under varying pH, temperature, and light conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24–72 hours) and monitor degradation via HPLC. Pyrimidinone rings may hydrolyze under extreme pH .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products using LC-MS .
  • Kinetic Modeling :
    • Determine degradation rate constants (k) via Arrhenius plots for accelerated stability prediction .

Advanced: How can researchers design experiments to explore the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics :
    • Perform Michaelis-Menten assays with varying substrate concentrations. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) :
    • Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the enzyme active site .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to identify critical binding residues and hydrogen bonds .

Basic: What are the key considerations for selecting solvents and reagents in large-scale synthesis?

Methodological Answer:

  • Solvent Selection :
    • Prioritize green solvents (e.g., ethanol, ethyl acetate) over DMF or DCM to reduce environmental impact .
    • Use Hansen solubility parameters to predict solvent compatibility with intermediates .
  • Catalyst Efficiency :
    • Compare metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts for cost and scalability .

Advanced: How can researchers leverage hybrid computational-experimental workflows to accelerate derivative synthesis?

Methodological Answer:

  • Reaction Network Analysis :
    • Combine DFT-computed reaction pathways with robotic synthesis platforms (e.g., Chemspeed) to explore >50 derivatives in parallel .
  • Feedback Loops :
    • Integrate experimental yield data into ML models to iteratively refine synthetic predictions .

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